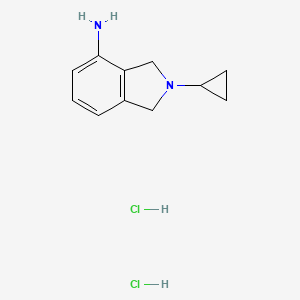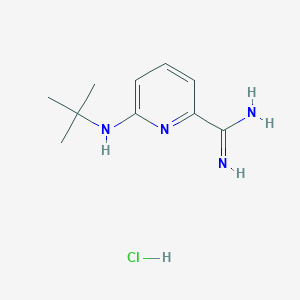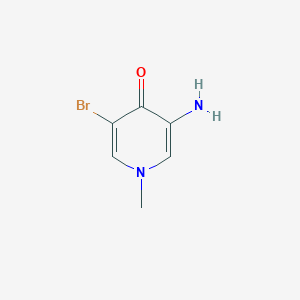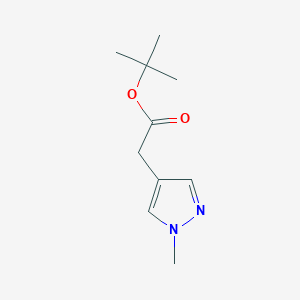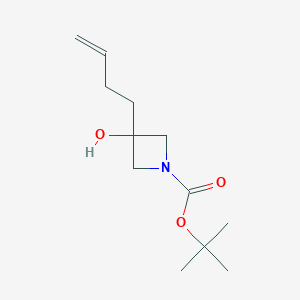
tert-Butyl 3-(but-3-enyl)-3-hydroxyazetidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 3-(but-3-enyl)-3-hydroxyazetidine-1-carboxylate (tBHAC) is an organic compound of the carboxylate family that has been gaining traction in scientific research due to its potential applications in various fields. tBHAC has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in the lab.
Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
This compound is utilized in palladium-catalyzed intra/intermolecular cascade cross-coupling/cyclizations. These reactions are efficient for increasing molecular complexity with a minimal number of steps, particularly in the formation of complex skeletons containing cyclopropyl groups .
Synthesis of Borinic Acid Derivatives
In the synthesis of borinic acid derivatives, which are used in cross-coupling reactions, catalysis, and medicinal chemistry, this compound serves as a precursor. The enhanced Lewis acidity of borinic acids compared to boronic acids makes them valuable in these applications .
Radical Initiator in Organic Synthesis
The compound’s derivatives can act as radical initiators in organic synthesis. This application is crucial for initiating various chemical reactions, especially in the synthesis of polymers and other large molecules .
Organic Peroxide Formation
It is involved in the synthesis of organic peroxides, particularly β-iodoalkyl tert-butyl peroxides, which are important for a wide range of organic oxidations. These peroxides serve as starting materials for accessing other oxygenated products .
Medicinal Chemistry
In medicinal chemistry, the compound’s derivatives are explored for their potential as therapeutic drugs. The unique structural features of these derivatives make them candidates for drug development and pharmacological studies .
Material Science
The tert-butyl group in the compound’s structure is significant in material science, particularly in the development of optoelectronic materials. Its ability to modify the electronic properties of materials makes it valuable in this field .
Catalysis
Derivatives of this compound are used as catalysts in various chemical reactions, including regioselective functionalization of diols and carbohydrates, as well as epoxide ring-opening reactions .
Imaging and Biology
In the field of imaging and biology, the compound’s derivatives are used for their propensity to coordinate with alcohols, diols, and amino alcohols. This property is beneficial for developing imaging agents and studying biological systems .
Propiedades
IUPAC Name |
tert-butyl 3-but-3-enyl-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-6-7-12(15)8-13(9-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBZYARESSLCRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(but-3-enyl)-3-hydroxyazetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)


![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)
